(3-Methoxyphenyl)acetonitrile

Agrochemical Acaricide Fumigant Toxicity

(3-Methoxyphenyl)acetonitrile (CAS 19924-43-7), also known as 3-methoxybenzyl cyanide, is a small-molecule aromatic nitrile with the formula C9H9NO and a molecular weight of 147.17 g/mol. Its structure comprises a phenyl ring bearing a methoxy group at the meta position and an acetonitrile (-CH2CN) side chain.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 19924-43-7
Cat. No. B041291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyphenyl)acetonitrile
CAS19924-43-7
Synonyms3-Methoxybenzeneacetonitrile;  (m-Methoxyphenyl)acetonitrile;  (3-Methoxyphenyl)acetonitrile;  (m-Methoxyphenyl)acetonitrile;  2-(3-Methoxyphenyl)acetonitrile;  3-Methoxybenzeneacetonitrile;  3-Methoxybenzyl Cyanide;  Limnanthin Nitrile;  NSC 143401;  m-Metho
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC#N
InChIInChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3
InChIKeyLXKNAUOWEJWGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxyphenyl)acetonitrile (CAS 19924-43-7) for Pharmaceutical Intermediates: Sourcing and Applications


(3-Methoxyphenyl)acetonitrile (CAS 19924-43-7), also known as 3-methoxybenzyl cyanide, is a small-molecule aromatic nitrile with the formula C9H9NO and a molecular weight of 147.17 g/mol. Its structure comprises a phenyl ring bearing a methoxy group at the meta position and an acetonitrile (-CH2CN) side chain. The meta-substitution pattern is a key structural feature that distinguishes it from its ortho- and para-substituted isomers, influencing both its electronic properties and steric profile [1]. This compound is primarily valued as a versatile building block in organic synthesis, serving as a critical intermediate in the preparation of various heterocyclic compounds, active pharmaceutical ingredients (APIs), and agrochemicals .

Why (3-Methoxyphenyl)acetonitrile Cannot Be Replaced by Its Ortho or Para Analogs in Critical Applications


The selection of (3-Methoxyphenyl)acetonitrile over its closely related isomers, (2-methoxyphenyl)acetonitrile and (4-methoxyphenyl)acetonitrile, or the unsubstituted phenylacetonitrile, is not arbitrary; it is driven by distinct, quantifiable differences in chemical reactivity and biological activity. The meta-position of the methoxy group confers a unique electronic and steric environment that can significantly alter reaction outcomes in key transformations, such as the Vilsmeier reaction, and lead to dramatically different biological activities, as seen in studies of acaricidal potency [1]. A generic substitution risks reaction failure, lower yields, or the loss of desired pharmacological activity. The following evidence details specific, measurable performance differences that justify the targeted procurement of the 3-methoxy isomer.

Quantitative Evidence for Selecting (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7) Over Its Analogs


Acaricidal Activity: (3-Methoxyphenyl)acetonitrile vs. Permethrin and DEET

A comparative study of phenylacetonitrile derivatives for acaricidal activity demonstrated that (3-Methoxyphenyl)acetonitrile possesses the highest fumigant toxicity among the tested compounds. The measured LD50 value for this compound was up to 348 times lower than that of the commercial standards permethrin and diethyltoluamide (DEET) [1].

Agrochemical Acaricide Fumigant Toxicity Structure-Activity Relationship

Vilsmeier Reaction: Divergent Product Formation of (3-Methoxyphenyl)acetonitrile vs. Phenylacetonitrile

The Vilsmeier reaction is a key method for constructing isoquinoline frameworks. While phenylacetonitrile undergoes a standard cyclization pathway, (3-Methoxyphenyl)acetonitrile (designated as compound VII) produces a different and more complex product profile. Specifically, the reaction yields α-(m-methoxyphenyl)-β-dimethylaminoacrylonitrile (VIII) and a pyridone derivative, 3,5-bis(m-methoxyphenyl)-6-(N,N-dimethylaminomethyleneamino)-2(1H)-pyridone (IX) [1]. This distinct reactivity is directly attributed to the meta-methoxy group's influence.

Organic Synthesis Heterocyclic Chemistry Isoquinoline Synthesis Vilsmeier Reaction

Chemical Reactivity: (3-Methoxyphenyl)acetonitrile vs. Ortho and Para Isomers

The position of the methoxy group on the phenyl ring is a critical determinant of reactivity. The meta-substitution pattern of (3-Methoxyphenyl)acetonitrile is known to influence its behavior compared to its ortho and para counterparts. This difference arises from a combination of altered steric hindrance around the reactive acetonitrile side chain and distinct electronic effects, which can affect the rate and outcome of reactions such as nucleophilic substitutions and condensations [1].

Organic Synthesis Reactivity Steric Hindrance Electronic Effects

Synthesis of an Anti-Spasmodic Agent: (3-Methoxyphenyl)acetonitrile as a Unique Precursor

(3-Methoxyphenyl)acetonitrile is a key intermediate in the synthesis of α-sec-butyl-3-methoxy phenylacetonitrile, a compound with documented antispasmodic activity . The synthetic route to this specific API relies on the 3-methoxy substitution pattern to achieve the final molecule's pharmacophore. Use of an analog, such as the 4-methoxy isomer, would lead to a completely different molecule with unknown and likely inferior biological activity for this specific target.

Medicinal Chemistry Drug Synthesis Anti-spasmodic Intermediate

Optimal Application Scenarios for (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7) Based on Evidence


Development of Next-Generation Acaricides

Based on direct comparative data showing a 348-fold increase in fumigant toxicity over DEET and permethrin , (3-Methoxyphenyl)acetonitrile is an ideal starting material for medicinal chemistry campaigns aimed at developing novel, highly potent acaricides for agricultural or public health applications.

Synthesis of Isoquinoline and Related Heterocyclic Libraries

The unique reactivity of (3-Methoxyphenyl)acetonitrile in the Vilsmeier reaction, yielding specific acrylonitrile and pyridone derivatives not accessible from the parent phenylacetonitrile , makes it a valuable building block for synthesizing diverse isoquinoline-focused compound libraries for drug discovery.

Process Development for Specific APIs like α-sec-butyl-3-methoxy phenylacetonitrile

For pharmaceutical process chemists working on the synthesis of the antispasmodic agent α-sec-butyl-3-methoxy phenylacetonitrile, (3-Methoxyphenyl)acetonitrile is the required and documented starting material . Its procurement is essential for replicating published synthetic routes and achieving the target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxyphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.